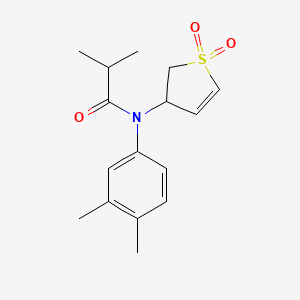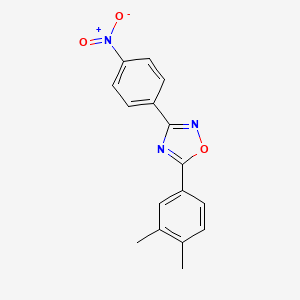![molecular formula C20H21N3O7S B4683910 dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate](/img/structure/B4683910.png)
dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate
Vue d'ensemble
Description
Dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate, also known as DMTB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the thiazolidinone family of compounds, which have been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Mécanisme D'action
The mechanism of action of dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate is not fully understood, but it is believed to involve the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme in the regulation of cellular redox balance, and its inhibition can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor effects, this compound has been shown to have anti-inflammatory and antimicrobial effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6, and also inhibits the growth of a wide range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate is its broad-spectrum antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize its side effects. In addition, this compound is a relatively complex molecule, which makes its synthesis and purification challenging.
Orientations Futures
There are several future directions for the research on dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate. One direction is to further elucidate its mechanism of action, which will help to optimize its efficacy and minimize its side effects. Another direction is to explore its potential as an antimicrobial agent, which could lead to the development of new antibiotics. Finally, there is a need to develop more efficient synthesis methods for this compound, which will facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. Its mechanism of action involves the inhibition of the enzyme TrxR, which leads to oxidative stress and apoptosis in cancer cells. While there are still many unanswered questions about the compound, its potential as a new cancer therapy and antimicrobial agent makes it an exciting area of research for the future.
Applications De Recherche Scientifique
Dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate has been extensively studied for its potential as an antitumor agent. In vitro studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Propriétés
IUPAC Name |
dimethyl 5-[[(3,5-dimethoxybenzoyl)amino]carbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-27-15-8-11(9-16(10-15)28-2)17(24)22-23-20(31)21-14-6-12(18(25)29-3)5-13(7-14)19(26)30-4/h5-10H,1-4H3,(H,22,24)(H2,21,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOHMDMMSJUSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4683830.png)

![1-(4-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4683840.png)
![3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one](/img/structure/B4683853.png)
![1-methyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4683858.png)
![3-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4683874.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683876.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4683884.png)
![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B4683892.png)
![N-allyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4683894.png)
![2-({2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}amino)ethyl acetate](/img/structure/B4683895.png)
![methyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4683901.png)

![2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4683930.png)